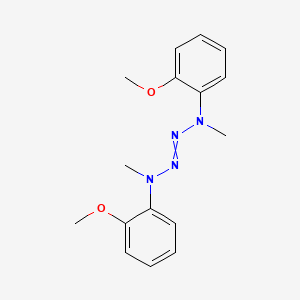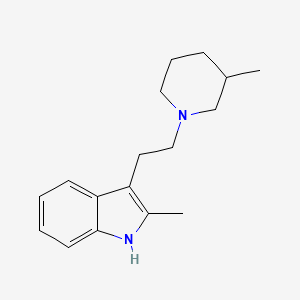
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method involves the alkylation of 2-methylindole with a suitable piperidine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. Catalysts and optimized reaction conditions are employed to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(2-piperidinyl)ethyl)-1H-indole
- 3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole
Uniqueness
2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group and the piperidine ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Propiedades
Número CAS |
71765-60-1 |
|---|---|
Fórmula molecular |
C17H24N2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
2-methyl-3-[2-(3-methylpiperidin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C17H24N2/c1-13-6-5-10-19(12-13)11-9-15-14(2)18-17-8-4-3-7-16(15)17/h3-4,7-8,13,18H,5-6,9-12H2,1-2H3 |
Clave InChI |
JYWYZIAHFBLSNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


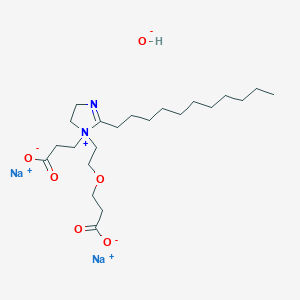
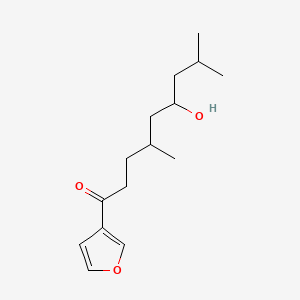


![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
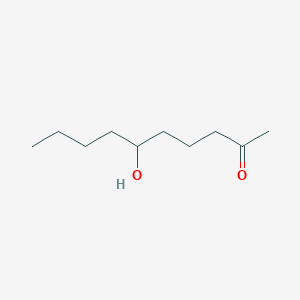
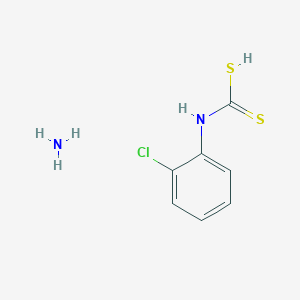

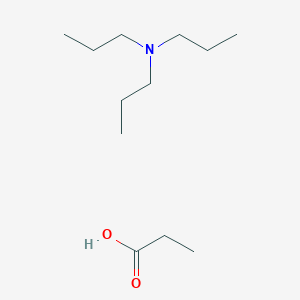
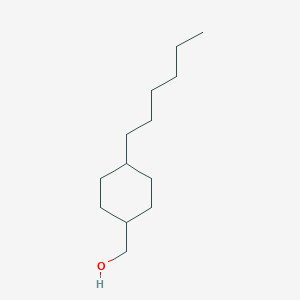
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
